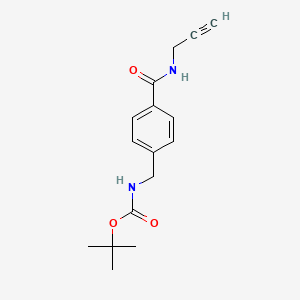
tert-Butyl 4-(prop-2-yn-1-ylcarbamoyl)benzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-({4-[(prop-2-yn-1-yl)carbamoyl]phenyl}methyl)carbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a phenyl ring, and a prop-2-yn-1-yl carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({4-[(prop-2-yn-1-yl)carbamoyl]phenyl}methyl)carbamate typically involves multiple steps. One common method includes the reaction of 4-(prop-2-yn-1-yloxy)benzylamine with tert-butyl chloroformate under basic conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-({4-[(prop-2-yn-1-yl)carbamoyl]phenyl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-({4-[(prop-2-yn-1-yl)carbamoyl]phenyl}methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays .
Medicine: In medicinal chemistry, tert-butyl N-({4-[(prop-2-yn-1-yl)carbamoyl]phenyl}methyl)carbamate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-({4-[(prop-2-yn-1-yl)carbamoyl]phenyl}methyl)carbamate involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenyl ring provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- tert-butyl N-[3-(pyridin-4-yl)prop-2-yn-1-yl]carbamate
- tert-butyl N,N-bis(prop-2-yn-1-yl)carbamate
- tert-butyl methyl(prop-2-yn-1-yl)carbamate
Comparison: Compared to these similar compounds, tert-butyl N-({4-[(prop-2-yn-1-yl)carbamoyl]phenyl}methyl)carbamate is unique due to the presence of the phenyl ring, which provides additional hydrophobic interactions and potentially enhances its binding affinity to biological targets. This structural feature may also influence its reactivity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H20N2O3 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
tert-butyl N-[[4-(prop-2-ynylcarbamoyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C16H20N2O3/c1-5-10-17-14(19)13-8-6-12(7-9-13)11-18-15(20)21-16(2,3)4/h1,6-9H,10-11H2,2-4H3,(H,17,19)(H,18,20) |
InChI Key |
RDAVTJRSOGMMPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)NCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















